molecular formula C9H10BrFO B13562840 2-(3-Bromo-2-fluorophenyl)propan-2-ol

2-(3-Bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B13562840
M. Wt: 233.08 g/mol
InChI Key: XFBODNPMZRWKJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)propan-2-ol typically involves the bromination and fluorination of a suitable precursor, followed by the introduction of the propan-2-ol group. One common method involves the reaction of 3-bromo-2-fluorobenzene with acetone in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-2-fluorophenyl)propan-2-one.

    Reduction: Formation of 2-(3-Bromo-2-fluorophenyl)propane.

    Substitution: Formation of various substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)propan-2-ol
  • 2-(2-Bromo-3-fluorophenyl)propan-2-ol
  • 2-(5-Bromo-2-fluorophenyl)propan-2-ol

Uniqueness

2-(3-Bromo-2-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3

InChI Key

XFBODNPMZRWKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

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